molecular formula C18H12N2O5 B3011238 3-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 404362-00-1

3-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No. B3011238
CAS RN: 404362-00-1
M. Wt: 336.303
InChI Key: FQWVCJWPMFSUBQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a chromen-2-one group (a type of heterocyclic compound), an oxadiazole group (another type of heterocycle), and a phenol group . These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various condensation reactions . For example, the synthesis of quinazolinone derivatives involves the reaction of anthranilic acid with formamide .


Molecular Structure Analysis

The molecular structure of similar compounds often involves careful analysis using techniques like X-ray crystallography . The specific structure would depend on the exact arrangement and bonding of the atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex and varied. For instance, the Algar–Flynn–Oyamada reaction mechanism involves chalcone epoxides as intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the presence of functional groups .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Its structure-dependent activity has been effective against Gram-positive pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile . This suggests potential for the development of new antimicrobial drugs that could be particularly useful in treating infections caused by multidrug-resistant bacteria.

Anticancer Properties

Benzoxazole derivatives, which are structurally related to the compound , have been extensively studied for their anticancer properties. The presence of the 2-hydroxyphenyl moiety in the compound’s structure could indicate potential anticancer activity, warranting further investigation into its efficacy against various cancer cell lines .

Antifungal Applications

The compound’s antimicrobial properties extend to antifungal activity, with studies showing effectiveness against pathogenic fungi. This includes activity against drug-resistant strains of Candida auris and Aspergillus fumigatus, which are significant threats in healthcare settings .

Anti-HIV Potential

Although not directly studied for the compound , related indole and oxochromenyl derivatives have been explored for their anti-HIV properties. Molecular docking studies suggest that similar compounds could inhibit HIV-1 replication, indicating a potential research avenue for our compound as an anti-HIV agent .

Antioxidant Effects

Compounds with benzoxazole cores are known for their antioxidant effects. The structural features of our compound, including the methoxy and oxadiazolyl groups, may contribute to its antioxidant capacity. This property is beneficial in pharmaceutical applications where oxidative stress is a factor .

Synthetic Scaffolding for Drug Development

The compound’s unique structure makes it an attractive scaffold for the synthesis of novel drug candidates. Its molecular framework can be modified to enhance specific biological activities or to reduce toxicity, providing a versatile base for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action for similar compounds can vary widely depending on their structure and the biological system they interact with. For example, some compounds exhibit anti-inflammatory effects by inhibiting the expression and activities of certain inflammatory mediators .

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They often include details on safe handling procedures, first aid measures, and disposal considerations .

Future Directions

Research into similar compounds is ongoing, with many potential directions for future study. These could include the development of new synthetic methods, exploration of different biological activities, and the design of new drugs .

properties

IUPAC Name

3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)17-20-19-16(25-17)12-4-2-3-5-14(12)21/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWVCJWPMFSUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one

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